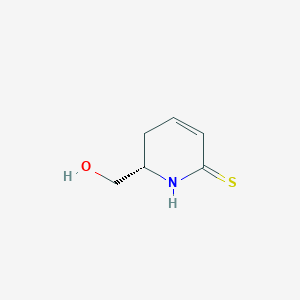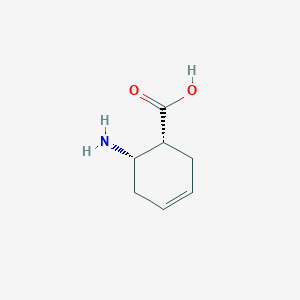![molecular formula C10H10N2O2 B068485 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one CAS No. 163120-48-7](/img/structure/B68485.png)
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one, also known as MIM-1, is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of cancer. MIM-1 is a small molecule inhibitor that targets the MDM2-p53 interaction, which is a key pathway in the regulation of cell growth and apoptosis.
Mécanisme D'action
The mechanism of action of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one involves the inhibition of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, and its interaction with p53 leads to the degradation of p53 and the inhibition of its transcriptional activity. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one binds to the MDM2 protein and prevents its interaction with p53, leading to the stabilization and activation of p53. This activation of p53 leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been shown to have potent anti-cancer activity in vitro and in vivo. In vitro studies have demonstrated that 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have shown that 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one can inhibit the growth of tumors in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying this pathway in cancer cells. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in biological studies. One limitation of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one. One direction is the development of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one analogs with improved solubility and potency. Another direction is the investigation of the combination of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, the study of the MDM2-p53 pathway in cancer cells and its regulation by 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one could lead to the identification of new targets for cancer therapy.
Conclusion:
In conclusion, 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of cancer. It targets the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and apoptosis. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been shown to have potent anti-cancer activity in vitro and in vivo, and it has several advantages for use in biological studies. The study of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one and the MDM2-p53 pathway could lead to the development of new and improved cancer therapies.
Applications De Recherche Scientifique
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been extensively studied for its potential as a therapeutic agent in cancer treatment. The MDM2-p53 interaction is a critical pathway in the regulation of cell growth and apoptosis, and the disruption of this pathway has been shown to inhibit the growth of cancer cells. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been shown to bind to the MDM2 protein and prevent its interaction with p53, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Propriétés
Numéro CAS |
163120-48-7 |
|---|---|
Nom du produit |
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
11-methyl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-14-8-4-2-3-7-9(8)12(6)10(13)11-7/h2-4,6H,5H2,1H3,(H,11,13) |
Clé InChI |
KZFGXXFMXUKRAK-UHFFFAOYSA-N |
SMILES |
CC1COC2=CC=CC3=C2N1C(=O)N3 |
SMILES canonique |
CC1COC2=CC=CC3=C2N1C(=O)N3 |
Synonymes |
Imidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one, 4,5-dihydro-4-methyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

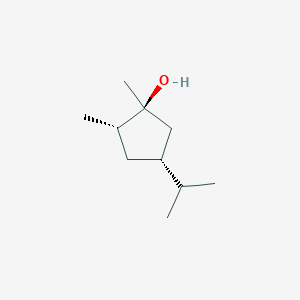
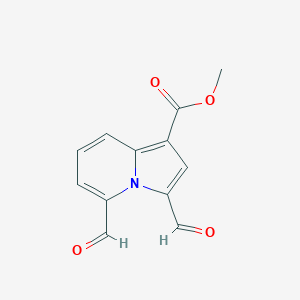
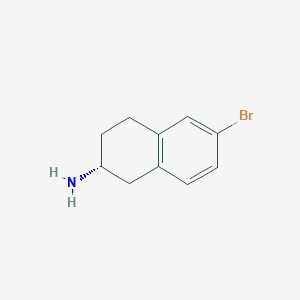
![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)

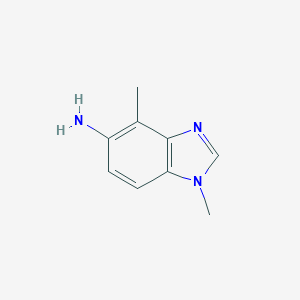

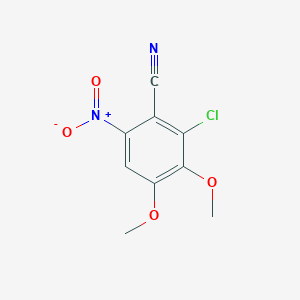


![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)

